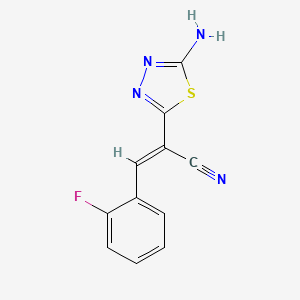

2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2-fluorophenyl group via an acrylonitrile bridge.

Synthesis: The compound can be synthesized via multi-step routes involving acetylation, bromination, thioetherification, and condensation, as demonstrated in studies of structurally related thiadiazole derivatives . For instance, intermediates like (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)-tetrahydro-2H-pyran-3,4,5-triyltriacetate are formed with high stereoselectivity under SN2 conditions, suggesting similar mechanistic pathways for the target compound’s synthesis .

Properties

IUPAC Name |

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4S/c12-9-4-2-1-3-7(9)5-8(6-13)10-15-16-11(14)17-10/h1-5H,(H2,14,16)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNGKMYUXAYICJ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NN=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NN=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile typically involves multi-step organic reactions. One possible route could include:

Formation of the Thiadiazole Ring: Starting from a suitable precursor, such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction involving an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Reactions at the 5-Amino Group

The primary amino group on the thiadiazole ring participates in nucleophilic substitutions and condensations.

Key reactions :

-

Schiff base formation : Reacts with aldehydes/ketones to form imine derivatives.

Example : Condensation with 4-chlorobenzaldehyde yields a Schiff base (77–80% yield) with demonstrated antidepressant activity . -

Acylation : Treatment with acyl chlorides (e.g., phenylacetyl chloride) produces amides.

Conditions : Pyridine or T3P-mediated coupling in dichloromethane .

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Imine formation | 4-Chlorobenzaldehyde | N-substituted thiadiazole derivative | 77–80 | |

| Acylation | Phenylacetyl chloride | 5-Acetamido-thiadiazole derivative | 80 |

Michael Addition at the Acrylonitrile Moiety

The α,β-unsaturated nitrile group undergoes Michael additions with nucleophiles.

Key findings :

-

Reaction with thiols (e.g., thiomorpholine) forms thioether adducts under basic conditions (triethylamine/MeOH) .

-

Example : Addition of 5-amino-1,3,4-thiadiazole-2-thiol generates bis-thiadiazole derivatives (49% yield) .

| Nucleophile | Solvent | Catalyst | Product Type | Yield (%) | Source |

|---|---|---|---|---|---|

| Thiomorpholine | Dioxane | – | Thioether | 90 | |

| AMT* | Methanol | Triethylamine | Bis-thiadiazole adduct | 49 |

*AMT = 2-Amino-5-mercapto-1,3,4-thiadiazole

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The 2-fluorophenyl group exhibits limited EAS due to fluorine’s electron-withdrawing effect.

Notable reactions :

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) at elevated temperatures.

-

Halogenation : Bromination occurs at the para position relative to fluorine in the presence of FeBr₃.

| Reaction | Reagent | Position | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | para-Br | 60–65 |

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole ring participates in cycloadditions and ring-opening reactions.

Key pathways :

-

Oxidative cyclization : Forms fused heterocycles (e.g., imidazothiadiazoles) using NH₄Fe(SO₄)₂ .

-

Diazotation : Generates chloro derivatives in HCl with Cu powder .

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidative cyclization | NH₄Fe(SO₄)₂ | Imidazo[2,1-b]thiadiazole | 70–75 | |

| Diazotation | HCl/Cu powder | 2-Chloro-thiadiazole | 65 |

Pharmacological Modifications

Structural modifications enhance bioactivity:

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole, including those similar to 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile, exhibit effective antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some fluorinated derivatives have been reported as low as 25 µg/mL against these strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile | S. aureus | 25 |

| Fluorinated derivative | E. coli | 25 |

| Other derivatives | A. niger (fungal) | 25 |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile have shown promising antiproliferative activity against various cancer cell lines. For instance, studies have indicated that certain thiadiazole derivatives outperform traditional chemotherapeutic agents like 5-fluorouracil in inhibiting cancer cell growth .

Case Study: Antiproliferative Activity

In a study assessing the cytotoxic effects of various thiadiazole derivatives on breast cancer cells, several compounds exhibited IC50 values significantly lower than that of standard treatments. The structure-activity relationship (SAR) emphasized the importance of substituents on the thiadiazole ring in enhancing anticancer activity .

Neuroprotective Effects

Research has identified the potential of thiadiazole derivatives as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests it may help improve cognitive function by increasing acetylcholine levels in the brain .

Table 2: Acetylcholinesterase Inhibition by Thiadiazole Derivatives

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| N-Dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 12.8–99.2 | AChE Inhibition |

| 5-Fluoro derivative | Higher IC50 than above compound | Reduced efficacy |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile typically involves multi-step processes that include the formation of thiadiazole rings followed by functionalization with aryl groups. The SAR studies highlight that modifications at specific positions on the thiadiazole ring can significantly enhance biological activity.

Synthesis Example:

A common synthetic route involves the reaction of a substituted thiadiazole with an acrylonitrile derivative under basic conditions to yield the target compound .

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile would depend on its specific biological target. Potential mechanisms could involve:

Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Interaction: Binding to DNA and affecting gene expression or replication.

Comparison with Similar Compounds

Structural Modifications in Thiadiazole Derivatives

Compound 3b and 3c (): These analogs share the 5-amino-1,3,4-thiadiazol-2-yl moiety but differ in the phenyl substituents (ortho- and para-methyl groups instead of 2-fluorophenyl). Key differences include:

The 2-fluorophenyl group enhances polarity and may improve binding to hydrophobic pockets in biological targets compared to methyl groups. The higher melting points of 3b/3c suggest that methyl substituents increase crystallinity relative to fluorine .

Thiazole vs. Thiadiazole Core:

The compound (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile replaces the thiadiazole ring with a thiazole, altering electronic and steric properties:

The fluorophenyl group in both compounds enhances lipophilicity, but the hydroxyl and methoxy groups in the compound introduce hydrogen-bonding capacity, which may influence solubility and target interactions .

Heterocycle and Substituent Variations:

3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile features a thienyl group and fluorobenzoyl substituent. Key distinctions include:

- Heterocycle : Thienyl (aromatic, sulfur-containing) vs. thiadiazole (nitrogen-rich). Thienyl’s larger size may sterically hinder interactions.

- Substituent : Fluorobenzoyl introduces a ketone group, increasing electrophilicity compared to the acrylonitrile-linked fluorophenyl in the target compound.

This analog’s dimethylamino group enhances electron-donating capacity, which could shift absorption/emission properties in spectroscopic studies .

Biological Activity

The compound 2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a derivative of thiadiazole, which has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

The biological activity of 2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit the activity of the urease enzyme. This inhibition disrupts the conversion of urea into ammonia and carbon dioxide, which is crucial for the survival of certain pathogens such as Helicobacter pylori .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated efficacy against a range of bacteria and fungi. For instance:

- Antibacterial Activity : It has been reported that thiadiazole derivatives show enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The presence of halogen substituents on the phenyl ring appears to increase antibacterial potency.

- Antifungal Activity : Some derivatives have shown promising antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has also been explored. Studies have indicated that compounds similar to 2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile exhibit cytotoxic effects on various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 (colon cancer) | 92.4 |

| Compound B | A549 (lung cancer) | 75.0 |

| Compound C | MCF-7 (breast cancer) | 85.5 |

These results suggest that modifications in the structure can significantly influence the anticancer activity .

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Study on Urease Inhibition : A study demonstrated that compounds with thiadiazole moieties effectively inhibited urease activity in vitro, leading to reduced growth rates of H. pylori .

- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of various substituted thiadiazoles against clinical isolates of bacteria and fungi. The study found that certain derivatives had MIC values lower than those of conventional antibiotics .

- Cytotoxicity Assays : In a cytotoxicity assay involving several cancer cell lines, derivatives showed IC50 values indicating significant antiproliferative effects, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between aromatic aldehydes and thiadiazole precursors. For example, electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by reaction with chloroacetyl chloride under basic conditions, yields thiadiazole intermediates . Adjusting pH during precipitation (e.g., pH 8–9 with ammonia) and optimizing reflux conditions (e.g., 90°C for 3 hours) improve yield and purity . Characterization via elemental analysis and -NMR ensures structural fidelity .

Q. How can the structural and crystallographic properties of this compound be rigorously characterized?

- Methodological Answer : Single-crystal X-ray diffraction is critical for determining bond angles (e.g., C13–C12–C11 = 111.33°) and spatial arrangements . Complementary techniques like -NMR and IR spectroscopy validate functional groups, such as the acrylonitrile moiety and fluorophenyl ring. For thiadiazole derivatives, crystallographic data from analogous compounds (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) provide reference frameworks .

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Link research to theories explaining thiadiazole bioactivity, such as electron-withdrawing effects of the fluorophenyl group on molecular reactivity. A conceptual framework might focus on structure-activity relationships (SAR) derived from quantum mechanical calculations or molecular docking studies . This ensures hypothesis-driven experimental design, such as modifying substituents to enhance binding affinity .

Advanced Research Questions

Q. How can environmental fate studies assess the ecological risks of this compound?

- Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL) to evaluate abiotic/biotic transformations. Measure partition coefficients (log ) and hydrolysis rates in simulated ecosystems. Toxicity assays across trophic levels (e.g., Daphnia magna for aquatic impact) quantify ecological risks .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiadiazole derivatives?

- Methodological Answer : Use comparative crystallography to correlate spatial arrangements (e.g., fluorophenyl orientation) with bioactivity. For inconsistent SAR results, validate assays via dose-response curves and control for metabolic stability (e.g., cytochrome P450 inhibition assays). Cross-reference synthetic routes to rule out impurities affecting activity .

Q. What methodological challenges arise in scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Implement split-plot experimental designs to test variables (e.g., reagent stoichiometry, temperature) across multiple batches . Use statistical tools like ANOVA to identify critical factors (e.g., pH during precipitation). Advanced purification techniques, such as recrystallization from DMSO/water mixtures, ensure batch-to-batch consistency .

Q. How can researchers address discrepancies between theoretical predictions and experimental data?

- Methodological Answer : Reconcile mismatches by revisiting computational models (e.g., adjusting DFT parameters for electron-deficient thiadiazoles) or validating assay conditions (e.g., solvent polarity effects on reactivity). Iterative feedback between theory and experimentation refines predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.